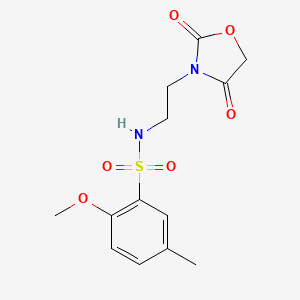
3-Fluoro-4-nitrophenylthiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-nitrophenylthiocyanate (3-F4NPC) is an important organic compound used in a variety of scientific research applications. This compound is a colorless, crystalline solid with a molecular weight of 225.14 g/mol and a melting point of 121-123 °C. It is synthesized by combining 3-fluoro-4-nitrophenol with sodium thiocyanate in an aqueous solution. 3-F4NPC is used in a variety of scientific research applications due to its unique properties, such as its ability to act as a catalyst in the synthesis of various compounds and its ability to act as a substrate for enzyme-catalyzed reactions.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-nitrophenylthiocyanate is not well understood. However, it is believed that the compound acts as a substrate for certain enzymes, which then catalyze the reaction of the compound to form various products. It is also believed that the compound can act as a catalyst in the synthesis of various compounds, as well as in the determination of trace metals.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound can act as a substrate for certain enzymes, which then catalyze the reaction of the compound to form various products. It is also believed that the compound can act as a catalyst in the synthesis of various compounds, as well as in the determination of trace metals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Fluoro-4-nitrophenylthiocyanate in laboratory experiments include its ability to act as a catalyst in the synthesis of various compounds, its ability to act as a substrate for enzyme-catalyzed reactions, and its ability to act as a reagent for the determination of trace metals. Additionally, this compound is relatively inexpensive and can be easily synthesized in the laboratory. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not well understood and its biochemical and physiological effects are not known.
Orientations Futures
The potential future directions for 3-Fluoro-4-nitrophenylthiocyanate include further research into its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted into the use of this compound as a catalyst in the synthesis of various compounds and as a reagent for the determination of trace metals. Additionally, further research could be conducted into the use of this compound in the study of the mechanisms of action of certain enzymes and in the study of the role of certain proteins in the regulation of gene expression.
Méthodes De Synthèse
3-Fluoro-4-nitrophenylthiocyanate is synthesized by combining 3-fluoro-4-nitrophenol with sodium thiocyanate in an aqueous solution. The reaction is carried out at room temperature and a pH of 8-10. The reaction produces a pale yellow precipitate, which is then filtered and washed with water. The resulting product is a white crystalline solid with a melting point of 121-123 °C.
Applications De Recherche Scientifique
3-Fluoro-4-nitrophenylthiocyanate has been used in a variety of scientific research applications, including its use as a catalyst in the synthesis of various compounds, as a substrate for enzyme-catalyzed reactions, and as a reagent for the determination of trace metals. It has also been used in the study of the mechanisms of action of certain enzymes and in the study of the role of certain proteins in the regulation of gene expression.
Propriétés
IUPAC Name |
(3-fluoro-4-nitrophenyl) thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2S/c8-6-3-5(13-4-9)1-2-7(6)10(11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNMNWQWXYRKQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfonyl]acetate](/img/structure/B2852148.png)
![Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B2852149.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2852153.png)

![N-(4-chloro-2-methylphenyl)-4-[2-[(4-chloro-2-methylphenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide](/img/structure/B2852156.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2852157.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2852159.png)



![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2852163.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide](/img/structure/B2852165.png)

